Ethyl 2-butyramidothiazole-4-carboxylate
Description
Ethyl 2-butyramidothiazole-4-carboxylate is a thiazole-derived compound characterized by a butyramido group at the 2-position and an ethyl ester at the 4-position of the thiazole ring. The compound’s structure is typically confirmed using IR spectroscopy, NMR, mass spectrometry, and elemental analysis .
Properties
IUPAC Name |
ethyl 2-(butanoylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-5-8(13)12-10-11-7(6-16-10)9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTPGKJQXZMOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-butyramidothiazole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with butyric anhydride to yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-butyramidothiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-butyramidothiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anti-inflammatory drugs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-butyramidothiazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Thiazole 2-Position
The 2-position of the thiazole ring is critical for modulating chemical reactivity and biological activity. Below is a comparative analysis of key derivatives:
Table 1: Substituent Effects on Thiazole-4-Carboxylate Derivatives
Note: Yield inferred from structurally similar Compound 9 .
Key Observations :
- Electron-Withdrawing Groups (e.g., -Br, -Cl) : Enhance electrophilicity, making these derivatives suitable for nucleophilic substitution reactions. For example, Ethyl 2-bromothiazole-4-carboxylate (95% yield) is a versatile intermediate for further functionalization .
- Electron-Donating Groups (e.g., -NH₂, -CH₃): Improve solubility and stability. Ethyl 2-aminothiazole-4-carboxylate is widely used to synthesize amide-linked drug candidates .
Core Heterocycle Modifications
Replacing the thiazole ring with other heterocycles alters electronic properties and bioactivity:
Table 2: Heterocycle Core Comparison
Key Observations :
- Thiazole vs. Oxazole : Thiazole’s sulfur atom increases π-electron deficiency, enhancing reactivity toward electrophilic aromatic substitution compared to oxazole .
- Pyrazole Derivatives : The pyrazole core’s dual nitrogen atoms enable hydrogen bonding, often improving target selectivity in drug design .
Biological Activity
Ethyl 2-butyramidothiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
This compound has a molecular formula of and a molecular weight of approximately 198.25 g/mol. Its structure features a thiazole ring, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for pathogen survival, particularly in bacterial and fungal species.
- Antimicrobial Activity : Studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties, potentially making them effective against resistant strains of bacteria.
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:
| Pathogen | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Candida albicans | 64 | |
| Mycobacterium tuberculosis | 0.06 |
These results indicate that this compound possesses considerable antimicrobial activity, particularly against Mycobacterium tuberculosis, which is notable given the rising incidence of drug-resistant strains.
Case Studies
Recent research has highlighted the potential of thiazole derivatives in treating infections caused by resistant bacteria. For instance:
- A study published in PLOS ONE demonstrated that modifications to thiazole structures could enhance their activity against M. tuberculosis by improving solubility and bioavailability .
- Another investigation focused on the synthesis and testing of various thiazole derivatives, including this compound, showing promising results in inhibiting bacterial growth at low concentrations .
Toxicity and Safety Profile
While exploring the biological activity, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate that while it exhibits antimicrobial properties, it also poses risks if mishandled. Safety data sheets recommend protective measures during handling due to potential skin and eye irritation .
Q & A
Q. What are the established synthetic routes for Ethyl 2-butyramidothiazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl 2-bromoacetate with thiourea derivatives under basic conditions (e.g., NaOH or KOH) to form the thiazole core. For example, Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate (a structural analog) is synthesized using ethyl 2-bromoacetate and thiourea, with yields influenced by solvent polarity, temperature (typically 60–80°C), and stoichiometric ratios . Optimization may involve using aprotic solvents (e.g., DMF) or catalysts like triethylamine to enhance regioselectivity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the thiazole ring structure and substituents. For example, the thiazole proton in ethyl 2-amino derivatives appears as a singlet near δ 7.7–7.8 ppm, while ester carbonyl carbons resonate at ~165–170 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Proper crystal growth (e.g., slow evaporation from ethanol) and data collection at low temperatures (100 K) improve resolution .
Q. What are the primary biological activities reported for thiazole-4-carboxylate derivatives, and how are these assays designed?
Thiazole derivatives exhibit antimicrobial and anticancer activities. For example:
- Antimicrobial Assays : Disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values are reported in µg/mL, with controls like ampicillin .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Derivatives with electron-withdrawing groups (e.g., nitro, chloro) often show enhanced activity .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
Hybrid functionals (e.g., B3LYP) with exact-exchange terms are used to calculate molecular orbitals, Fukui indices, and global hardness/softness. For example, the electrophilicity of the thiazole ring can be predicted by analyzing the LUMO distribution, guiding substitution reactions . Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost.
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from variations in:
- Assay Conditions : Differences in pH, solvent (DMSO vs. water), or cell-line passage numbers.
- Compound Purity : HPLC or LC-MS validation (>95% purity) is critical, as impurities (e.g., unreacted starting materials) can skew results .
- Statistical Analysis : Use ANOVA or Tukey’s test to compare datasets. For example, conflicting MIC values might reflect strain-specific resistance mechanisms.
Q. What retrosynthetic strategies enable the design of novel derivatives with enhanced bioactivity?
Retrosynthetic analysis using databases like Reaxys or Pistachio identifies key disconnections:
- Core Modification : Replacing the butyramido group with acyl hydrazides or sulfonamides.
- Side-Chain Functionalization : Introducing heterocycles (e.g., pyridine, imidazole) at the 2-position via Buchwald-Hartwig coupling .
- Computational Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DHFR or β-tubulin .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions.
- Data Validation : Cross-reference spectral data with PubChem or DSSTox entries to confirm structural assignments .
- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, waste disposal per EPA guidelines) when handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
